6-chloro-2-methoxy-N-pyridin-3-yl-acridin-9-amine
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Overview
Description
6-chloro-2-methoxy-N-pyridin-3-yl-acridin-9-amine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 6-chloro-2-methoxy-N-pyridin-3-yl-acridin-9-amine involves several steps. One common synthetic route includes the reaction of 6-chloro-2-methoxypyridin-3-amine with acridine derivatives under specific reaction conditions . The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
6-chloro-2-methoxy-N-pyridin-3-yl-acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted acridine derivatives .
Scientific Research Applications
6-chloro-2-methoxy-N-pyridin-3-yl-acridin-9-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-2-methoxy-N-pyridin-3-yl-acridin-9-amine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting enzymes such as topoisomerase and telomerase, leading to the inhibition of DNA replication and transcription . The compound’s semi-planar heterocyclic structure allows it to interact effectively with different biomolecular targets, making it a potent inhibitor of various biological processes .
Comparison with Similar Compounds
6-chloro-2-methoxy-N-pyridin-3-yl-acridin-9-amine can be compared with other acridine derivatives such as:
9-aminoacridine: Known for its antimicrobial properties and use as a nucleic acid stain.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Proflavine: Used as an antiseptic and for its ability to intercalate into DNA.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives .
Properties
CAS No. |
5442-47-7 |
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Molecular Formula |
C19H15Cl2N3O |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
6-chloro-2-methoxy-N-pyridin-3-ylacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C19H14ClN3O.ClH/c1-24-14-5-7-17-16(10-14)19(22-13-3-2-8-21-11-13)15-6-4-12(20)9-18(15)23-17;/h2-11H,1H3,(H,22,23);1H |
InChI Key |
XKQHXSHCGDTEOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CN=CC=C4.Cl |
Origin of Product |
United States |
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